molecular formula C13H13NO2 B6145628 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 257862-99-0

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6145628
CAS No.: 257862-99-0
M. Wt: 215.2
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Description

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This compound is notable for its unique structural features, which include two methyl groups at positions 2 and 4, a phenyl group at position 5, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride. The reaction proceeds through the formation of an acyl compound, which is then subjected to oxidation-reduction reactions under appropriate conditions to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives.

Scientific Research Applications

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpyrrole
  • 2,5-Dimethyl-1H-pyrrole
  • 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Comparison

Compared to similar compounds, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse applications. For instance, the phenyl group increases its hydrophobicity and ability to interact with aromatic systems, while the carboxylic acid group provides a site for further chemical modifications .

Properties

CAS No.

257862-99-0

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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